molecular formula C13H19NO B12576432 1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine CAS No. 535926-40-0

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine

Katalognummer: B12576432
CAS-Nummer: 535926-40-0
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: FWXMAROFUHBNEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with an ethoxy and a methyl group on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.

    Attachment of the phenyl ring: The cyclopropyl group is then attached to a phenyl ring substituted with ethoxy and methyl groups through a Friedel-Crafts alkylation reaction.

    Introduction of the methanamine group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, where halides or other nucleophiles can replace the amine group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity to biological targets. The methanamine group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-1-(2-ethoxy-5-methylphenyl)methanamine can be compared with other similar compounds, such as:

    1-Cyclopropyl-1-(2-methoxyphenyl)methanamine: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.

    1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: The presence of a pyridinyl ring instead of a phenyl ring can significantly alter its properties and applications.

    1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: Similar to the previous compound but with a different substitution pattern on the pyridinyl ring.

Eigenschaften

CAS-Nummer

535926-40-0

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

cyclopropyl-(2-ethoxy-5-methylphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-3-15-12-7-4-9(2)8-11(12)13(14)10-5-6-10/h4,7-8,10,13H,3,5-6,14H2,1-2H3

InChI-Schlüssel

FWXMAROFUHBNEC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C)C(C2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.